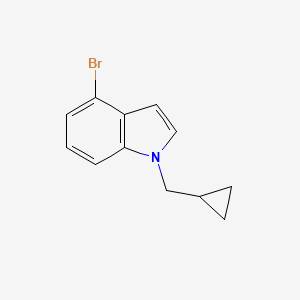

4-Bromo-1-(cyclopropylmethyl)-1H-indole

Descripción general

Descripción

4-Bromo-1-(cyclopropylmethyl)-1H-indole is a useful research compound. Its molecular formula is C12H12BrN and its molecular weight is 250.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Indole derivatives are known to interact with various biological targets, including enzymes and receptors, due to their versatile structure .

Mode of Action

Without specific information, it’s difficult to say how “4-Bromo-1-(cyclopropylmethyl)-1H-indole” interacts with its targets. The bromine atom could potentially be involved in halogen bonding with target proteins, while the indole ring could participate in π-stacking interactions .

Biochemical Pathways

Indole derivatives are involved in a wide range of biochemical processes, including signal transduction, enzyme inhibition, and gene regulation .

Pharmacokinetics

The presence of the bromine atom could potentially affect its lipophilicity and thus its absorption and distribution .

Result of Action

Without specific information, it’s difficult to say what the molecular and cellular effects of “this compound” are. Indole derivatives can have a wide range of effects, depending on their specific targets .

Actividad Biológica

4-Bromo-1-(cyclopropylmethyl)-1H-indole is a compound of interest due to its potential biological activities stemming from its indole structure, which is known for interacting with various biological targets. This article reviews the available literature on the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a cyclopropylmethyl group attached to an indole ring. The presence of the bromine atom may enhance lipophilicity and influence the compound's interaction with biological targets.

Indole derivatives, including this compound, are known to interact with multiple biological targets such as enzymes and receptors. The bromine atom may participate in halogen bonding, while the indole ring can engage in π-stacking interactions with proteins, potentially affecting their function.

Target Interactions

- Enzymatic Activity : Indoles can inhibit various enzymes, which may lead to downstream effects in signaling pathways .

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing physiological responses.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity due to the bromine substitution. This property can affect:

- Absorption : Higher lipophilicity generally enhances absorption through biological membranes.

- Distribution : The compound's distribution in tissues may vary based on its solubility and binding affinity to plasma proteins.

Anticancer Activity

Research has indicated that indole derivatives can exhibit significant anticancer properties. In a study assessing various indole compounds, this compound was evaluated for its cytotoxicity against different cancer cell lines. Although specific IC50 values for this compound were not provided in the literature reviewed, related compounds showed substantial activity against cell lines such as MCF7 (breast cancer) and Hela (cervical cancer) with IC50 values ranging from 3.2 μM to 45.5 μM .

Neuropharmacological Effects

The potential neuropharmacological effects of indole derivatives have been explored, particularly their role as cognitive enhancers. Indoles are believed to modulate neurotransmitter systems, which could suggest a therapeutic role for this compound in treating neuropsychiatric disorders .

Summary of Findings

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Inhibition of PAD4 Enzyme

One of the notable applications of 4-Bromo-1-(cyclopropylmethyl)-1H-indole is its role as an inhibitor of the enzyme peptidylarginine deiminase type 4 (PAD4). This enzyme is implicated in various inflammatory diseases and conditions, including rheumatoid arthritis. Research indicates that compounds like this compound can effectively inhibit PAD4 activity, offering a potential therapeutic pathway for treating PAD4-related disorders .

1.2 Anticancer Properties

The compound has also been studied for its anticancer properties. Indoles are known to exhibit various biological activities, including anticancer effects. The structural characteristics of this compound suggest that it may interact with biological targets involved in cancer progression. Studies have shown that indole derivatives can induce apoptosis in cancer cells, and ongoing research aims to elucidate the specific mechanisms by which this compound may exert similar effects .

Synthetic Applications

2.1 Synthesis Techniques

The synthesis of this compound typically involves several key steps, including the bromination of indole derivatives and subsequent cyclopropylmethylation. Various methodologies have been developed to optimize yield and purity during synthesis:

- Bromination : The introduction of bromine into the indole structure can be achieved through electrophilic aromatic substitution reactions.

- Cyclopropylmethylation : This step often utilizes cyclopropylmethyl halides in the presence of strong bases to facilitate nucleophilic substitution reactions.

These synthetic routes have been documented to yield high-purity products suitable for further biological testing .

3.1 Mechanistic Insights

Research has focused on understanding the mechanisms by which this compound exerts its biological effects. For instance, studies have indicated potential interactions with specific cellular pathways that regulate apoptosis and cell proliferation in cancer models. The compound's ability to modulate these pathways makes it a candidate for further investigation in drug development .

3.2 Case Studies

Several case studies have highlighted the efficacy of indole derivatives, including this compound, in preclinical models:

- Case Study A : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability among various cancer cell lines, suggesting its potential as an anticancer agent.

- Case Study B : Animal model studies indicated that administration of this compound led to reduced inflammatory markers associated with PAD4 activity, supporting its therapeutic potential in inflammatory diseases.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmacological Inhibition | Inhibits PAD4 enzyme related to inflammatory diseases |

| Anticancer Activity | Exhibits potential anticancer effects through apoptosis induction |

| Synthesis Methods | Involves bromination and cyclopropylmethylation techniques for high-yield production |

| Biological Mechanisms | Modulates pathways regulating apoptosis and cell proliferation |

Propiedades

IUPAC Name |

4-bromo-1-(cyclopropylmethyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c13-11-2-1-3-12-10(11)6-7-14(12)8-9-4-5-9/h1-3,6-7,9H,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAFRVXFRARTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CC3=C2C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.